molecular formula C27H31Cl2N3OS B6133757 4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione

4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione

Cat. No.: B6133757
M. Wt: 516.5 g/mol
InChI Key: FIBAKWTVCONYIN-RIYZIHGNSA-N
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Description

4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione typically involves multiple steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the imino group: The imino group is introduced through a condensation reaction with an appropriate amine.

    Attachment of the 2,4-dichlorophenyl group: This step involves a substitution reaction where the 2,4-dichlorophenyl group is attached to the spirocyclic core.

    Final modifications: Additional functional groups, such as the hydroxyphenyl and thione groups, are introduced through specific reactions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the 2,4-dichlorophenyl group, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and exploring new synthetic methodologies.

Biology

In biological research, the compound can be used to investigate its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine

The compound may have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, the compound can be used as a precursor for the synthesis of more complex molecules or as a component in materials science.

Mechanism of Action

The mechanism of action of 4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]amino-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione: Similar structure but with an amino group instead of an imino group.

    4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

The presence of both the imino group and the hydroxyphenyl group in 4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione contributes to its unique chemical properties and reactivity. These functional groups allow for specific interactions with molecular targets, making the compound distinct from its analogs.

Properties

IUPAC Name

4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31Cl2N3OS/c1-26(2,3)23(14-8-18-7-9-19(28)17-22(18)29)30-24-27(15-5-4-6-16-27)32(25(34)31-24)20-10-12-21(33)13-11-20/h7-14,17,23,33H,4-6,15-16H2,1-3H3,(H,30,31,34)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBAKWTVCONYIN-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCCC3)N(C(=S)N2)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCCC3)N(C(=S)N2)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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